The Strategic Incorporation of the Difluoromethoxy Group: A Technical Guide to 2-(Difluoromethoxy)acetic Acid
The Strategic Incorporation of the Difluoromethoxy Group: A Technical Guide to 2-(Difluoromethoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Prominence of Fluorinated Motifs in Medicinal Chemistry
The strategic introduction of fluorine atoms into bioactive molecules represents a cornerstone of modern drug design. Among the plethora of fluorinated motifs, the difluoromethoxy group (-OCHF₂) has garnered significant attention for its unique ability to modulate a candidate's physicochemical and pharmacokinetic properties. This guide provides an in-depth technical overview of 2-(Difluoromethoxy)acetic acid, a key building block for accessing this valuable functional group. With a CAS Number of 1089695-61-3 , this compound serves as a critical intermediate for researchers seeking to enhance the metabolic stability, lipophilicity, and target engagement of novel therapeutic agents.[1][2][3][4][5][6]
This document will delve into the synthesis, properties, and applications of 2-(Difluoromethoxy)acetic acid, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties and Structural Attributes
2-(Difluoromethoxy)acetic acid (C₃H₄F₂O₃) is a fluorinated carboxylic acid with a molecular weight of approximately 126.06 g/mol .[1][3][6] The presence of the highly electronegative fluorine atoms imparts distinct characteristics to the molecule. It is typically a colorless to pale yellow liquid or solid, contingent on its purity and the ambient temperature.[4] The compound exhibits polar characteristics, influencing its solubility in various solvents.[4]
| Property | Value | Source |
| CAS Number | 1089695-61-3 | [2][3][5][6] |
| Molecular Formula | C₃H₄F₂O₃ | [1][2][3][5][6][7] |
| Molecular Weight | ~126.06 g/mol | [3][5][6] |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Polarity | Polar | [4] |
The difluoromethoxy group is a key structural feature, acting as a lipophilic hydrogen bond donor and a metabolically stable alternative to a methoxy group. This stability arises from the strength of the C-F bond, which resists enzymatic cleavage.
Synthesis of 2-(Difluoromethoxy)acetic Acid: A Mechanistic Perspective
The synthesis of 2-(Difluoromethoxy)acetic acid can be achieved through various routes, with a common strategy involving the reaction of a suitable difluoromethoxylated precursor with an acetic acid derivative. One prevalent method involves the use of difluoromethoxy ketones as building blocks.[1] A generalized synthetic workflow is outlined below.
Experimental Protocol: A Representative Synthesis
This protocol is a generalized representation and may require optimization based on specific laboratory conditions and available starting materials.
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Step 1: Formation of a Difluoromethoxylated Intermediate. A common starting point is the reaction of a suitable alcohol with a source of difluorocarbene, often generated in situ.
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Step 2: Functional Group Transformation. The resulting difluoromethoxylated intermediate is then converted to a precursor suitable for the introduction of the acetic acid moiety. This may involve oxidation or other functional group interconversions.
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Step 3: Introduction of the Acetic Acid Moiety. The precursor from Step 2 is reacted with a reagent that provides the carboxymethyl group, such as a protected bromoacetate followed by deprotection.
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Step 4: Purification. The final product, 2-(Difluoromethoxy)acetic acid, is purified using standard techniques such as distillation or chromatography to achieve the desired purity.
Applications in Drug Discovery and Development
The true value of 2-(Difluoromethoxy)acetic acid lies in its role as a versatile building block for introducing the difluoromethoxy group into drug candidates. This strategic modification can lead to significant improvements in a molecule's pharmacokinetic and pharmacodynamic profile.
Enhancing Metabolic Stability
The difluoromethoxy group is significantly more resistant to oxidative metabolism compared to a methoxy or ethoxy group. This increased metabolic stability can lead to a longer in vivo half-life and improved oral bioavailability of a drug candidate.[1]
Modulating Lipophilicity and Permeability
The incorporation of the -OCHF₂ group can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.[1] This can enhance a drug's ability to cross cell membranes and reach its target.
Impact on Biological Activity
The electronic properties of the difluoromethoxy group can influence the binding affinity of a molecule to its biological target. In some cases, this has led to a significant increase in potency. For instance, compounds with a difluoromethoxy substituent have shown increased potency in inhibiting certain enzymes compared to their non-fluorinated analogs.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(Difluoromethoxy)acetic acid is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B), and may cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3).[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-(Difluoromethoxy)acetic acid is a key enabling reagent in modern medicinal chemistry. Its utility as a precursor to the valuable difluoromethoxy group provides drug discovery scientists with a powerful tool to address common challenges in lead optimization, such as poor metabolic stability and suboptimal pharmacokinetic profiles. A thorough understanding of its synthesis, properties, and safe handling is paramount for its effective application in the development of next-generation therapeutics.
References
- 2-(Difluoromethoxy)acetic acid | 1089695-61-3 | Benchchem. (n.d.).
- 2-(Difluoromethoxy) acetic acid | CymitQuimica. (n.d.).
- Difluoromethoxyacetic acid | C3H4F2O3 | CID 152980 - PubChem. (n.d.).
- Acetic acid, 2-(difluoromethoxy)- - ChemBK. (n.d.).
- CAS 1089695-61-3: 2-(difluoromethoxy)acetic acid - CymitQuimica. (n.d.).
- 1089695-61-3|2-(Difluoromethoxy)acetic acid|BLD Pharm. (n.d.).
- 2-(difluoromethoxy)acetic acid | 1089695-61-3 - ChemicalBook. (2025-07-16).
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- 1. 2-(Difluoromethoxy)acetic acid | 1089695-61-3 | Benchchem [benchchem.com]
- 2. 2-(Difluoromethoxy) acetic acid | CymitQuimica [cymitquimica.com]
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